molecular formula C22H19N3O4S2 B2420898 Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 391896-44-9

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2420898
CAS No.: 391896-44-9
M. Wt: 453.53
InChI Key: SENFGRRWBHCFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a thiourea moiety, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzoylbenzoyl chloride with thiourea to form the thioureido intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring and benzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with biological molecules. The thiazole ring and thiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Thiourea Derivatives: Compounds such as phenylthiourea and ethylthiourea have similar thiourea moieties.

    Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds with benzoyl groups.

Uniqueness

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-[(4-benzoylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-29-18(26)12-17-13-31-22(23-17)25-21(30)24-20(28)16-10-8-15(9-11-16)19(27)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,23,24,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENFGRRWBHCFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.